molecular formula C7H6BrFO B1374983 2-Bromo-6-fluoro-4-methylphenol CAS No. 1394291-51-0

2-Bromo-6-fluoro-4-methylphenol

Cat. No.: B1374983
CAS No.: 1394291-51-0
M. Wt: 205.02 g/mol
InChI Key: PFMAUMFDMPLSPL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms at positions 2, 6, and 4 of the benzene ring are substituted by bromine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-6-fluoro-4-methylphenol typically involves a two-step process:

Industrial Production Methods

In industrial settings, the process is optimized for efficiency and environmental considerations. For example, using nitrosyl sulfuric acid as an acylation reagent minimizes the production of acidic wastewater, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Bromo-6-fluoro-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylphenol depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-methylphenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-6-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAUMFDMPLSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304903
Record name 2-Bromo-6-fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-51-0
Record name 2-Bromo-6-fluoro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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